5-(Aminomethyl)pyridin-2-amine
Overview
Description
5-(Aminomethyl)pyridin-2-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound features a pyridine ring, a basic structural unit in many biologically active compounds, substituted with an aminomethyl group at the 5-position and an additional amino group at the 2-position. This arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives related to 5-(Aminomethyl)pyridin-2-amine has been described using various methods. For instance, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives involves reductive alkylation, alkylation of urethane, and selective NaBH4 reduction of the appropriate amide, followed by hydrolysis . Another approach for synthesizing related compounds includes the condensation of primary amines with specific reactants to form mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives . Additionally, a one-step synthesis method has been reported for the creation of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule. For example, the X-ray structures of 4-(hexylamino)-5H-chromeno[3.4-c]pyridin-5-one derivatives have been reported, offering insights into the molecular conformation and potential interaction with biological targets .
Chemical Reactions Analysis
5-(Aminomethyl)pyridin-2-amine and its derivatives undergo various chemical reactions that are useful in medicinal chemistry. These reactions include N-amination, 1,3-dipolar cycloaddition, and the Reissert-Henze reaction, which can lead to the formation of diverse heterocyclic compounds with potential pharmacological activities . The ability to undergo such reactions makes these compounds suitable for the development of combinatorial libraries, which are essential for drug discovery.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Aminomethyl)pyridin-2-amine derivatives are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and reactivity, which are critical for their application in chemical synthesis and pharmaceutical development. For instance, the solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives highlights the importance of mild reaction conditions and environmentally friendly synthesis pathways . Additionally, the corrosion inhibition efficiency of synthesized pyridine derivatives indicates their potential application in industrial settings .
Scientific Research Applications
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Fluorescent Probes in Biochemistry
- Summary of Application : Unsubstituted pyridin-2-amine, which includes 5-(Aminomethyl)pyridin-2-amine, has a high quantum yield and is a potential scaffold for a fluorescent probe . This makes it useful in various areas including analyzing proteins, immunoassays, visual recognition, efficient isolation of cells, etc .
- Methods of Application : The study of their fluorescent properties is based on a recently developed Rh-catalyzed coupling of vinyl azide with isonitrile to form a vinyl carbodiimide intermediate, following tandem cyclization with an alkyne .
- Results or Outcomes : An aminopyridine substituted with an azide group as a potential probe was further designed, synthesized, and evaluated. The “clicking-and-probing” experiment of it on BSA protein showed the potential of aminopyridine as a scaffold of a biological probe .
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Synthesis of Ionic Liquids in Chemistry
- Summary of Application : 2-Picolylamine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these procedures are the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
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Synthesis of PPD Analogues in Chemistry
- Summary of Application : 2-(Amino methyl)pyridine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is a synthesis reagent used in the synthesis of PPD analogues .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these procedures are the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .
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- Summary of Application : 2-Aminopyridine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is used in the production of various drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
- Methods of Application : It is produced by the reaction of sodium amide with pyridine, a process known as the Chichibabin reaction .
- Results or Outcomes : The outcomes of these procedures are the synthesis of various pharmaceuticals .
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Chelating Ligand for Synthesis of Complexes
- Summary of Application : 2-Picolylamine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these procedures are the synthesis of various complexes .
- Production of Various Drugs
- Summary of Application : 2-Aminopyridine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is used in the production of various drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
- Methods of Application : It is produced by the reaction of sodium amide with pyridine, a process known as the Chichibabin reaction .
- Results or Outcomes : The outcomes of these procedures are the synthesis of various pharmaceuticals .
Safety And Hazards
Future Directions
The future directions for 5-(Aminomethyl)pyridin-2-amine could involve further exploration of its potential in drug development, given the antitrypanosomal and antiplasmodial activities observed in its derivatives . Additionally, the synthesis process could be optimized for better yields and purity .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and potential applications of 5-(Aminomethyl)pyridin-2-amine . They highlight the compound’s role in the synthesis of 2-aminopyrimidine derivatives and its potential in drug development .
properties
IUPAC Name |
5-(aminomethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBVTMQLXNCAQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578126 | |
Record name | 5-(Aminomethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyridin-2-amine | |
CAS RN |
156973-09-0 | |
Record name | 5-(Aminomethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(aminomethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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